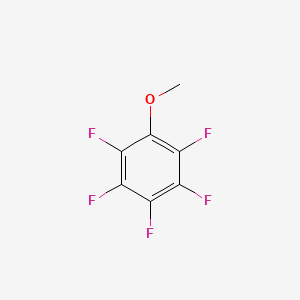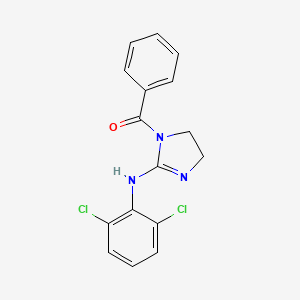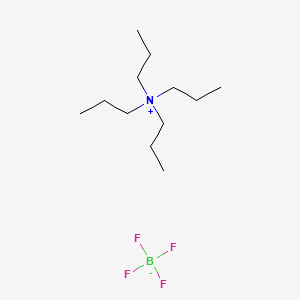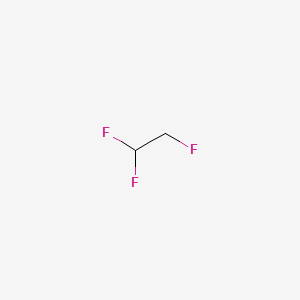
2-ブロモエチルクロロホルメート
概要
説明
2-Bromoethyl chloroformate is a technical grade compound with a linear formula of ClCOOCH2CH2Br . It is formally an ester of chloroformic acid .
Synthesis Analysis
The synthesis of 2-Bromoethyl chloroformate involves various methods . Chloroformates, a class of organic compounds with the formula ROC(O)Cl, are used as reagents in organic chemistry .Molecular Structure Analysis
The molecular formula of 2-Bromoethyl chloroformate is C3H4BrClO2 . The molecular weight is 187.42 g/mol . The InChI key is ZLCKDYMZBZNBMJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Chloroformates, including 2-Bromoethyl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions are typically conducted in the presence of a base which serves to absorb the HCl .Physical And Chemical Properties Analysis
2-Bromoethyl chloroformate has a molecular weight of 187.42 g/mol . It has a refractive index of n20/D 1.478 (lit.) and a density of 1.749 g/mL at 25°C (lit.) .科学的研究の応用
有機合成:アミノ保護基
2-ブロモエチルクロロホルメート: は、BEOC-アミノ保護基の導入のために有機合成で使用されます . この保護基は、tert-ホスフィンによる修飾後に希薄塩基で、またはトリメチルスタンニルリチウムによる修飾後にフッ化物イオンで開裂できるため、特に価値があります . この二重開裂オプションは、後続の合成ステップにおける柔軟性を提供します。
メタボロミクスプロファイリング
分析化学、特にメタボロミクスでは、2-ブロモエチルクロロホルメートは、ガスクロマトグラフィー質量分析(GC-MS)に基づくプロファイリングのための誘導体化剤として役立ちます . これは、幅広い化合物と尿サンプルについて分析を最適化および検証し、水相で尿サンプルを処理することを可能にします .
医薬品研究:保護基の導入
医薬品研究では、2-ブロモエチルクロロホルメートは、複雑な分子の合成中に保護基を導入するために使用されます . これらの基を導入して後で除去する能力は、医薬品の段階的構築に不可欠です。
高分子化学:修飾剤
この化合物は、高分子化学において修飾剤として応用が見られます。 これは、ポリマーに特定の官能基を導入するために使用でき、その特性を変更し、特定の用途に適したものにすることができます .
生化学:神経伝達物質前駆体
生化学では、2-ブロモエチルクロロホルメートは、光不安定な神経伝達物質前駆体の合成に使用されてきました . これらの前駆体は、神経受容体とその動力学の研究を支援するために、活性な神経伝達物質を放出して迅速に光分解することができます。
環境安全性:取り扱いと廃棄
研究における直接的な応用ではありませんが、2-ブロモエチルクロロホルメートの安全な取り扱いと廃棄に関する知識は、その反応性と潜在的な環境への影響のために不可欠です . 適切な手順により、研究者の安全が確保され、環境汚染が最小限に抑えられます。
分析化学:誘導体化剤
2-ブロモエチルクロロホルメート: は、分析化学において誘導体化剤としても使用され、極性化合物をGC/MSで分析するために、より極性が低く、揮発性の高い誘導体に変換します .
サンプル調製:エステル化
分析のためのサンプル調製では、2-ブロモエチルクロロホルメートはエステル化剤として作用し、さまざまな物質をエステル形に変換できます。エステル形は通常、より安定しており、分析が容易です .
作用機序
Target of Action
The primary target of 2-Bromoethyl chloroformate is the amino group in organic compounds . It is used for the introduction of the BEOC-amino protecting group .
Mode of Action
2-Bromoethyl chloroformate interacts with its targets by forming carbamates . This interaction occurs when 2-Bromoethyl chloroformate reacts with amines . The resulting changes include the formation of a new compound, the BEOC-amino protecting group .
Biochemical Pathways
The affected pathway involves the reaction of 2-Bromoethyl chloroformate with amines to form carbamates . The downstream effects include the protection of the amino group, which can be cleaved with diluted base after modification with tert-phosphines .
Pharmacokinetics
It is known that 2-bromoethyl chloroformate is a prodrug that is metabolized in vivo to the active form, 2-bromoethyl alcohol . This active form inhibits DNA synthesis and cell division .
Result of Action
The molecular and cellular effects of 2-Bromoethyl chloroformate’s action include the inhibition of DNA synthesis and cell division . This is due to the action of its active form, 2-bromoethyl alcohol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromoethyl chloroformate. For instance, it is known that most chloroformates, including 2-Bromoethyl chloroformate, are colorless, volatile liquids that degrade in moist air . Therefore, the presence of moisture in the environment could potentially affect the stability of 2-Bromoethyl chloroformate.
Safety and Hazards
生化学分析
Biochemical Properties
2-Bromoethyl chloroformate plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive bromoethyl and chloroformate groups. These interactions often involve the formation of covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or enzymes. This covalent modification can alter the activity, stability, or localization of the target biomolecule. For example, 2-Bromoethyl chloroformate can be used to introduce protective groups in peptide synthesis, which are later removed under specific conditions to yield the desired peptide sequence .
Cellular Effects
The effects of 2-Bromoethyl chloroformate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Bromoethyl chloroformate has been shown to inhibit DNA synthesis and cell division by forming covalent adducts with DNA . This inhibition can lead to cell cycle arrest and apoptosis in certain cell types, making it a potential antitumor agent. Additionally, the compound’s ability to modify proteins involved in signaling pathways can disrupt normal cellular communication and function.
Molecular Mechanism
At the molecular level, 2-Bromoethyl chloroformate exerts its effects through covalent modification of biomolecules. The bromoethyl group can react with nucleophilic sites on proteins, enzymes, and DNA, forming stable covalent bonds. This modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. For example, 2-Bromoethyl chloroformate can inhibit the activity of enzymes involved in DNA replication by covalently modifying key amino acid residues in the enzyme’s active site . Additionally, the chloroformate group can react with hydroxyl or amino groups on biomolecules, further contributing to the compound’s reactivity and ability to modify multiple targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromoethyl chloroformate can change over time due to its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or higher temperatures . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure, with long-term effects such as cell cycle arrest and apoptosis occurring over several days. In in vivo studies, the compound’s stability and bioavailability can influence its long-term effects on cellular function and overall organism health.
Dosage Effects in Animal Models
The effects of 2-Bromoethyl chloroformate vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity and primarily exert its effects through covalent modification of target biomolecules. At higher doses, the compound can cause significant toxicity, including liver and kidney damage, due to its reactivity and ability to form covalent adducts with cellular macromolecules . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while doses above this threshold can lead to adverse effects.
Metabolic Pathways
2-Bromoethyl chloroformate is involved in several metabolic pathways, primarily through its conversion to 2-bromoethyl alcohol in vivo . This conversion is catalyzed by enzymes such as esterases, which hydrolyze the chloroformate group to yield the active alcohol. The active form can then inhibit DNA synthesis and cell division by forming covalent adducts with DNA. Additionally, the compound can interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2-Bromoethyl chloroformate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, the compound can localize to specific compartments, such as the nucleus, where it can exert its effects on DNA and other nuclear proteins. The compound’s distribution can also be influenced by its reactivity and ability to form covalent adducts with cellular macromolecules.
Subcellular Localization
The subcellular localization of 2-Bromoethyl chloroformate is influenced by its chemical properties and interactions with cellular components. The compound can localize to the nucleus, where it can modify DNA and nuclear proteins, leading to inhibition of DNA synthesis and cell division . Additionally, the compound can localize to other cellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and signaling. The compound’s localization can be directed by targeting signals or post-translational modifications that direct it to specific organelles.
特性
IUPAC Name |
2-bromoethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2/c4-1-2-7-3(5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCKDYMZBZNBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197395 | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4801-27-8 | |
| Record name | Carbonochloridic acid, 2-bromoethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoethyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOETHYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV6Q9EX8HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5H-Indeno[1,2-b]pyridine](/img/structure/B1584491.png)









![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1584509.png)
